molecular formula C11H13NO3 B14210109 3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one CAS No. 835632-83-2

3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one

Cat. No.: B14210109
CAS No.: 835632-83-2
M. Wt: 207.23 g/mol
InChI Key: YDTKLPCKPWXKQB-WEDXCCLWSA-N
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Description

3-[(1R,2S,5R)-3-Oxobicyclo[321]oct-6-en-2-yl]-1,3-oxazolidin-2-one is a complex organic compound characterized by its bicyclic structure This compound is notable for its unique arrangement of atoms, which includes a bicyclo[321]octane core fused with an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R,2S,5R)-3-Oxobicyclo[321]oct-6-en-2-yl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors One common method involves the enantioselective construction of the bicyclo[32The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated bicyclic compounds .

Scientific Research Applications

3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can form hydrogen bonds with biological macromolecules, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one
  • Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate
  • (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one

Uniqueness

The uniqueness of this compound lies in its combination of a bicyclic core with an oxazolidinone ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

835632-83-2

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-[(1R,2S,5R)-3-oxo-2-bicyclo[3.2.1]oct-6-enyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO3/c13-9-6-7-1-2-8(5-7)10(9)12-3-4-15-11(12)14/h1-2,7-8,10H,3-6H2/t7-,8+,10+/m1/s1

InChI Key

YDTKLPCKPWXKQB-WEDXCCLWSA-N

Isomeric SMILES

C1COC(=O)N1[C@H]2[C@@H]3C[C@H](CC2=O)C=C3

Canonical SMILES

C1COC(=O)N1C2C3CC(CC2=O)C=C3

Origin of Product

United States

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